

Crisaborole-d4: A Technical Guide to Deuterium Labeling

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Crisaborole-d4**, a deuterated analog of the non-steroidal anti-inflammatory drug Crisaborole. This document details the precise location of deuterium labeling, presents key quantitative data, and outlines a potential synthetic pathway. **Crisaborole-d4** is primarily utilized as an internal standard in analytical and pharmacokinetic studies, where its distinct mass allows for accurate quantification of the parent drug in biological matrices.[1][2]

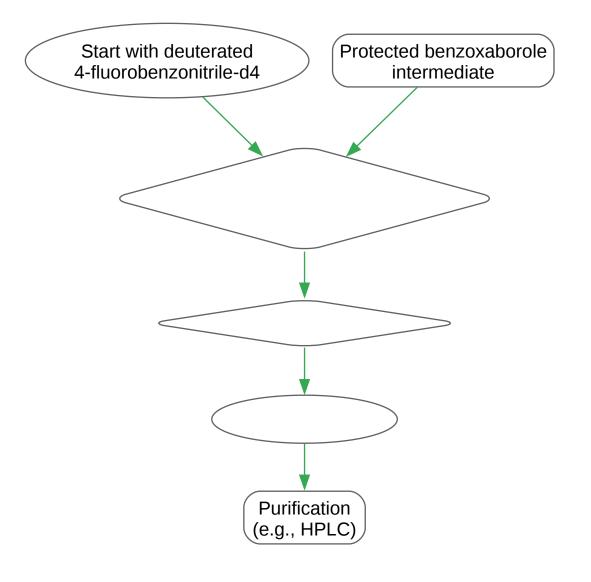
Deuterium Labeling Position

The deuterium atoms in **Crisaborole-d4** are strategically positioned on the benzonitrile ring. The chemical name for **Crisaborole-d4** is 4-((1-hydroxy-1,3-dihydrobenzo[c][3][4]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4.[1][4][5] This nomenclature explicitly indicates that the four deuterium atoms replace the hydrogen atoms at the 2, 3, 5, and 6 positions of the benzonitrile moiety.

The molecular formula of **Crisaborole-d4** is C14H6D4BNO3, and its molecular weight is approximately 255.07 g/mol .[3][4][6][7][8]

Below is a diagram illustrating the chemical structure of Crisaborole with the deuterium labeling positions highlighted in **Crisaborole-d4**.





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- To cite this document: BenchChem. [Crisaborole-d4: A Technical Guide to Deuterium Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575962#deuterium-labeling-position-in-crisaborole-d4]

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